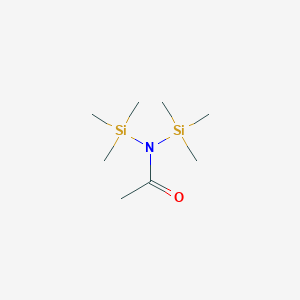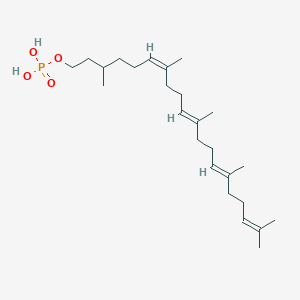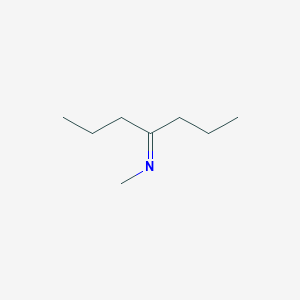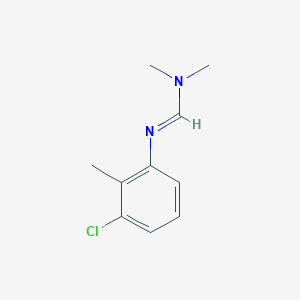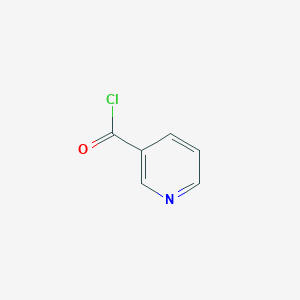
2-(p-Propoxyphenyl)acetohydroxamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(p-Propoxyphenyl)acetohydroxamic acid, also known as PPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. PPAA is a hydroxamic acid derivative that has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties.
Mécanisme D'action
The exact mechanism of action of 2-(p-Propoxyphenyl)acetohydroxamic acid is not fully understood. However, it is believed that 2-(p-Propoxyphenyl)acetohydroxamic acid exerts its anti-cancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression and are often overexpressed in cancer cells. Inhibition of HDACs by 2-(p-Propoxyphenyl)acetohydroxamic acid leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects
2-(p-Propoxyphenyl)acetohydroxamic acid has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. Inhibition of MMPs by 2-(p-Propoxyphenyl)acetohydroxamic acid has been shown to reduce the invasiveness of cancer cells. 2-(p-Propoxyphenyl)acetohydroxamic acid has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. Inhibition of COX-2 by 2-(p-Propoxyphenyl)acetohydroxamic acid has been shown to reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(p-Propoxyphenyl)acetohydroxamic acid is that it is relatively easy to synthesize and purify. 2-(p-Propoxyphenyl)acetohydroxamic acid is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, one of the limitations of 2-(p-Propoxyphenyl)acetohydroxamic acid is that it is not very water-soluble, which can make it difficult to use in certain experiments. In addition, 2-(p-Propoxyphenyl)acetohydroxamic acid can be toxic to cells at high concentrations, which can limit its use in some assays.
Orientations Futures
There are several future directions for research on 2-(p-Propoxyphenyl)acetohydroxamic acid. One area of interest is the development of 2-(p-Propoxyphenyl)acetohydroxamic acid derivatives with improved water solubility and reduced toxicity. Another area of interest is the investigation of the mechanism of action of 2-(p-Propoxyphenyl)acetohydroxamic acid in more detail, particularly with regard to its anti-inflammatory and anti-viral properties. Finally, there is a need for further studies to evaluate the efficacy of 2-(p-Propoxyphenyl)acetohydroxamic acid in animal models of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 2-(p-Propoxyphenyl)acetohydroxamic acid involves the reaction of p-propoxyphenylacetic acid with hydroxylamine hydrochloride in the presence of a suitable base. The reaction proceeds via an acid-catalyzed esterification followed by a base-catalyzed amidation to yield 2-(p-Propoxyphenyl)acetohydroxamic acid. The yield of 2-(p-Propoxyphenyl)acetohydroxamic acid can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the type of base used.
Applications De Recherche Scientifique
2-(p-Propoxyphenyl)acetohydroxamic acid has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. 2-(p-Propoxyphenyl)acetohydroxamic acid has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, 2-(p-Propoxyphenyl)acetohydroxamic acid has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 2-(p-Propoxyphenyl)acetohydroxamic acid has also been shown to possess anti-viral properties by inhibiting the replication of certain viruses.
Propriétés
Numéro CAS |
13363-00-3 |
|---|---|
Nom du produit |
2-(p-Propoxyphenyl)acetohydroxamic acid |
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
N-hydroxy-2-(4-propoxyphenyl)acetamide |
InChI |
InChI=1S/C11H15NO3/c1-2-7-15-10-5-3-9(4-6-10)8-11(13)12-14/h3-6,14H,2,7-8H2,1H3,(H,12,13) |
Clé InChI |
LDCVQEHNEIJAPV-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)CC(=O)NO |
SMILES canonique |
CCCOC1=CC=C(C=C1)CC(=O)NO |
Autres numéros CAS |
13363-00-3 |
Synonymes |
2-(p-Propoxyphenyl)acetohydroxamic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





